3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid
Overview
Description
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is the reaction of 3-amino-4-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be used in peptide coupling reactions with reagents like HATU or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HATU or EDC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Deprotection: 3-Amino-4-aminobenzoic acid.
Coupling: Peptide derivatives when reacted with amino acids or peptides.
Scientific Research Applications
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but with the Boc group on the para position.
3-Amino-4-methylbenzoic acid: Lacks the Boc protection.
3-Amino-4-hydroxybenzoic acid: Hydroxy group instead of Boc protection
Uniqueness
3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSERFGEFCORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630197 | |
Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954238-52-9 | |
Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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